molecular formula C21H23ClN2O2 B5466394 [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride

[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride

Cat. No. B5466394
M. Wt: 370.9 g/mol
InChI Key: FZTSMXKYFGNYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride, also known as BMB-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as benzylamines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to possess several other biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to possess antiviral activity against several viruses, including influenza A and B viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer cell biology and developing new anticancer therapies. Additionally, the relatively simple synthesis method for this compound makes it suitable for large-scale production, which is important for conducting preclinical and clinical studies.
One potential limitation of this compound for lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases beyond cancer, such as inflammation and viral infections. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer therapy.

Synthesis Methods

The synthesis of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride involves several steps, including the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by reduction and subsequent reaction with hydrochloric acid. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit tumor growth in animal models, indicating its potential as a novel anticancer agent.

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c1-24-21-13-19(15-23-14-17-9-11-22-12-10-17)7-8-20(21)25-16-18-5-3-2-4-6-18;/h2-13,23H,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTSMXKYFGNYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.